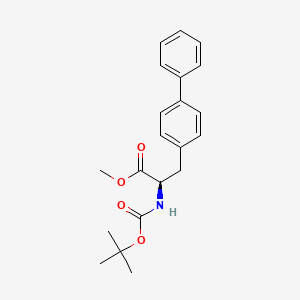

Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine

Description

Properties

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(19(23)25-4)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13,18H,14H2,1-4H3,(H,22,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFJKCSCNLXBCY-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435499 | |

| Record name | Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149818-98-4 | |

| Record name | Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection and Activation of the Amino Acid Precursor

A common starting point is N-(tert-butoxycarbonyl)-L-serine methyl ester or N-(tert-butoxycarbonyl)-L-alanine methyl ester. The amino group is protected by the Boc group to prevent side reactions during subsequent steps.

Step A: Formation of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

This involves tosylation of the hydroxyl group of Boc-serine methyl ester using p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine and catalytic 4-dimethylaminopyridine (4-DMAP) in dichloromethane at 0 °C, yielding the tosylate intermediate. This step activates the hydroxyl group for substitution reactions.

Halogenation to Form Iodoalanine Derivative

Step B: Conversion of Tosylate to Iodoalanine Methyl Ester

The tosylate is reacted with sodium iodide in acetone at room temperature to substitute the tosylate with iodine, forming N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester. This reaction proceeds via a pseudo-Finkelstein reaction and is typically carried out over several days at room temperature to avoid by-products from higher temperatures.

Palladium-Catalyzed Cross-Coupling to Introduce Biphenyl Group

Step C: Cross-Coupling Reaction

The β-iodoalanine methyl ester intermediate undergoes a palladium-catalyzed cross-coupling reaction with a biphenyl organometallic reagent (e.g., biphenyl zinc reagent) in the presence of Pd2(dba)3 and tri(o-tolyl)phosphine as ligands in DMF at 60 °C. Zinc dust is used for in situ formation of the organozinc species. This step introduces the 4,4'-biphenyl substituent at the β-position of the alanine backbone.

Asymmetric Synthesis and Chiral Auxiliary Approaches

For the preparation of the R-enantiomer, asymmetric synthesis methods employing chiral auxiliaries such as pseudoephenamine have been developed. These methods involve:

- Coupling of N-Boc alanine with pseudoephenamine to form amide intermediates.

- Formation of N-tert-butyl imine derivatives.

- Alkylative construction of quaternary R-methyl R-amino acids using bis-electrophiles.

- Subsequent cleavage of the chiral auxiliary to yield enantiomerically enriched products.

This approach allows precise control over stereochemistry and is applicable to the synthesis of quaternary α-amino acids with biphenyl substituents.

Alternative C–H Functionalization Methods

Recent advances in C–H activation chemistry provide alternative routes to functionalize amino acid derivatives directly:

- Iridium- or rhodium-catalyzed C–H borylation and arylation allow selective modification of amino acid side chains.

- These methods can be employed to install biphenyl or other aryl groups on protected amino acid methyl esters under mild conditions.

- However, these techniques require careful selection of catalysts and reaction conditions to achieve regioselectivity and maintain stereochemical integrity.

Comparative Data Table of Key Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| A | Boc Protection & Tosylation | N-(tert-butoxycarbonyl)-L-serine methyl ester | TsCl, Et3N, 4-DMAP, CH2Cl_2 | 0 °C, stirring | 64-69 | Activation of hydroxyl group as tosylate for substitution |

| B | Pseudo-Finkelstein Iodination | Boc-O-tosyl serine methyl ester | NaI, acetone | RT, several days | 80-82 | Avoid reflux to prevent by-products; iodide substitution |

| C | Pd-Catalyzed Cross-Coupling | Boc-β-iodoalanine methyl ester | Zn, Pd2(dba)3, P(o-Tol)_3, DMF | 60 °C, inert atmosphere | Variable | Introduction of 4,4'-biphenyl group via organozinc intermediate |

| D | Chiral Auxiliary Alkylation | N-Boc alanine + pseudoephenamine | Pivaloyl chloride, bis-electrophiles | Mixed solvents, RT | High | Enables asymmetric synthesis of R-enantiomer with quaternary center |

| E | C–H Activation Arylation | N-Boc amino acid methyl esters | Rhodium or iridium catalysts, aryl bromides | Elevated temp (100-150 °C) | Moderate | Direct arylation of side chains; requires optimization for regio- and stereoselectivity |

Research Findings and Considerations

- The iodination step (Step B) is sensitive to temperature; higher temperatures lead to decomposition and side products such as methoxycarbonyloxazolidin-2-one due to intramolecular nucleophilic attack.

- Palladium-catalyzed cross-coupling is efficient for installing biphenyl groups but requires careful control of ligands and reaction atmosphere to prevent catalyst deactivation.

- Asymmetric synthesis using chiral auxiliaries provides high enantiomeric excess and is suitable for preparing enantiomerically pure R-forms, critical for biological applications.

- C–H functionalization methods offer a promising alternative for late-stage functionalization but currently face challenges in yield and stereoselectivity for complex amino acids.

Chemical Reactions Analysis

Types of Reactions

Methyl-N-tert-butyloxycarbonyl-amino-4,4’-biphenyl-R-alanine undergoes several types of chemical reactions:

Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)

Major Products Formed

Deprotection: The major product formed is the free amine derivative of the amino acid.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Peptide Synthesis

Boc-Ala-Biphenyl is primarily utilized as an intermediate in peptide synthesis. The Boc group serves as a protective group for the amino functionality, preventing undesired reactions during the coupling of amino acids. This application is critical in the formation of complex peptides and proteins, which are essential in various biological functions and therapeutic applications.

Key Features:

- Protective Group: The Boc group can be easily removed under acidic conditions, allowing for further functionalization of the amino group.

- Versatile Building Block: Its biphenyl structure may enhance the solubility and stability of peptides, making it an attractive choice for researchers.

Pharmaceutical Development

The compound has garnered interest in drug development due to its potential biological activity. Although specific biological data may be limited, compounds with similar structures often exhibit promising pharmacological properties. Research into derivatives of Boc-Ala-Biphenyl could lead to the discovery of new therapeutic agents.

Potential Applications:

- Drug Design: The biphenyl structure may influence drug-receptor interactions, potentially improving efficacy.

- Prodrug Development: Its derivatives might be engineered to enhance bioavailability or target specific biological pathways.

Interaction Studies

Boc-Ala-Biphenyl is also used in studies investigating its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.

Techniques Employed:

- Binding Affinity Studies: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to assess binding interactions.

- Structural Biology Approaches: X-ray crystallography or NMR spectroscopy may elucidate the structural basis of interactions with target biomolecules.

Mechanism of Action

The mechanism of action of Methyl-N-tert-butyloxycarbonyl-amino-4,4’-biphenyl-R-alanine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Configuration | Form |

|---|---|---|---|---|---|---|

| Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine (Target) | 149818-98-4 | C₂₁H₂₅NO₄ | 355.43 | Boc, biphenyl, methyl ester | R | Crystalline solid |

| N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine | 147923-08-8 | C₂₀H₂₃NO₄ | 341.41 | Boc, biphenyl, carboxylic acid | L | Crystalline powder |

| (S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid | N/A | C₂₀H₂₃NO₄ | 341.41 | Boc, biphenyl, carboxylic acid | S | Solid |

| N-Benzyloxycarbonyl-DL-alanine | 4132-86-9 | C₁₁H₁₃NO₄ | 223.22 | Benzyloxycarbonyl (Z), carboxylic acid | DL (racemic) | Powder |

Key Observations :

Boc vs. Z Protection: The target compound and Boc-protected analogs (e.g., N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine) are acid-labile, whereas the Z group in N-Benzyloxycarbonyl-DL-alanine requires hydrogenolysis for deprotection .

Methyl Ester vs.

Stereochemistry : The R-configuration in the target contrasts with L- or S-enantiomers in analogs, impacting biological activity and synthetic utility .

Stability and Handling

- Boc-Protected Compounds : Stable under basic conditions but degrade in acidic environments (e.g., trifluoroacetic acid) .

- Z-Protected Compound : Requires hydrogen gas or palladium catalysts for deprotection, posing safety challenges .

- Methyl Ester Hydrolysis : The target compound may undergo enzymatic or chemical hydrolysis in vivo, releasing the active carboxylic acid .

Biological Activity

Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine (commonly referred to as Boc-R-4,4'-biphenyl-alanine) is a synthetic compound characterized by its complex structure, which includes a biphenyl moiety and an amino acid derivative. Its molecular formula is with a molecular weight of approximately 355.43 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group, commonly used in peptide synthesis to protect the amino group from undesired reactions during the synthesis process. This article focuses on the biological activity of this compound, highlighting its potential applications in drug development and interactions with biological macromolecules.

The biological activity of this compound primarily revolves around its amino and carboxylic functional groups. The Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions such as peptide bond formation. Compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Properties : Many amino acid derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- P-glycoprotein Modulation : Some derivatives have been shown to interact with P-glycoprotein (P-gp), potentially reversing drug resistance in cancer therapy .

Interaction Studies

Interaction studies involving this compound focus on its binding affinities and interactions with biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking and ATPase activity assays are commonly employed to evaluate these interactions.

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-tert-butyloxycarbonyl-alanine | Contains an alanine residue | Commonly used in peptide synthesis |

| Methyl-L-valine | Valine instead of alanine | Exhibits different biological activity |

| N-Boc-phenylalanine | Phenylalanine with a Boc group | Used in various peptide synthesis applications |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various amino acid derivatives, including those similar to this compound. The results indicated that these compounds exhibited cytotoxic effects on several cancer cell lines, suggesting potential for therapeutic applications.

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 |

| N-Boc-phenylalanine | HeLa (cervical cancer) | 20 |

| Methyl-L-valine | A549 (lung cancer) | 25 |

Case Study 2: P-glycoprotein Interaction

Another study focused on the interaction of amino acid derivatives with P-glycoprotein. The compound was tested for its ability to modulate P-gp activity, which is crucial for overcoming multidrug resistance in cancer therapy. Results showed that it could significantly stimulate ATPase activity at specific concentrations.

Table 3: P-glycoprotein Modulation

| Compound | Concentration (µM) | ATPase Activity (% stimulation) |

|---|---|---|

| This compound | 0.5 | 150 |

| N-Boc-phenylalanine | 0.5 | 130 |

| Control | - | 100 |

Q & A

Q. How can the enantiomeric purity of Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine be reliably determined?

Methodological Answer: Enantiomeric purity is critical for structure-activity studies. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Compare retention times with racemic standards. Alternatively, circular dichroism (CD) spectroscopy can confirm the R-configuration by analyzing Cotton effects at 220–250 nm. For quantitative analysis, integrate HPLC peak areas or calculate enantiomeric excess (ee) using NMR with chiral shift reagents like Eu(hfc)₃ .

Q. What synthetic strategies are effective for introducing the tert-butyloxycarbonyl (Boc) group to 4,4'-biphenylalanine derivatives?

Methodological Answer: The Boc group is typically introduced via a two-step process:

- Step 1: Protect the amino group using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a catalytic base (DMAP or triethylamine) at 0–5°C.

- Step 2: Methylate the carboxylic acid using methyl iodide and a mild base (e.g., K₂CO₃) in DMF at room temperature. Monitor reaction progress by TLC (silica gel, eluent: ethyl acetate/hexane 1:3). Purify via column chromatography (silica gel, gradient elution) to isolate the Boc-protected product .

Q. How should researchers handle the biphenyl moiety during purification to avoid decomposition?

Methodological Answer: The biphenyl group is prone to π-π stacking, leading to aggregation. Use low-polarity solvents (e.g., hexane/ethyl acetate mixtures) during column chromatography to minimize interactions. For recrystallization, employ a solvent system with dichloromethane and hexane (1:5 v/v) under nitrogen to prevent oxidation. Characterize the crystalline product via X-ray diffraction to confirm structural integrity .

Advanced Research Questions

Q. What analytical approaches resolve contradictions in NMR data for Boc-protected biphenylalanine derivatives?

Methodological Answer: Contradictions often arise from rotational barriers in the biphenyl system or Boc group conformational flexibility. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ at 25–80°C to observe dynamic effects. For ambiguous peaks, apply 2D NMR (HSQC, HMBC) to assign coupling between the biphenyl protons and the chiral center. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to model rotational energy barriers and predict splitting patterns .

Q. How can Suzuki-Miyaura cross-coupling be optimized for modifying the 4,4'-biphenyl core without Boc group cleavage?

Methodological Answer: The Boc group is base-sensitive, so avoid strong bases (e.g., K₂CO₃). Instead, use Pd(PPh₃)₄ (2 mol%) with cesium fluoride (CsF) as a mild base in THF/H₂O (4:1 v/v) at 60°C. Pre-activate the boronic acid partner (e.g., 4-biphenylboronic acid) by stirring with molecular sieves for 1 hour. Monitor coupling efficiency via LC-MS and quench with aqueous NH₄Cl to prevent deprotection. Purify via size-exclusion chromatography (Sephadex LH-20) .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?

Methodological Answer: Racemization occurs at the α-carbon during activation. Use:

- Coupling agents: HOBt/DIC or Oxyma Pure/DIC for milder activation.

- Low temperature: Conduct couplings at 4°C in DMF.

- Short activation times: Limit pre-activation of the amino acid to <2 minutes. Confirm stereochemical fidelity by cleaving a small portion of the resin and analyzing via Marfey’s reagent derivatization followed by LC-MS .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and observed molecular weights in mass spectrometry?

Methodological Answer: Discrepancies may arise from adduct formation or incomplete ionization. Use high-resolution mass spectrometry (HRMS) in ESI+ mode with sodium trifluoroacetate as an internal calibrant. For persistent issues, derivatize the compound with acetic anhydride to enhance ionization efficiency. Compare isotopic patterns with theoretical simulations (e.g., mMass software) to identify impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.